2-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol
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Overview
Description
2-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol is an organic compound with the molecular formula C8H11NO3 It is a derivative of benzene, featuring three hydroxyl groups and an amino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol can be achieved through several methods. One common approach involves the reaction of phenol with hydrazine hydrate under acidic conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of nucleophiles like halides or amines.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activities, influence cellular signaling pathways, and affect the overall biochemical environment .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)benzene-1,2,3-triol: Similar structure but with different substitution patterns.
1,3,5-Benzenetriol: Lacks the amino group but has three hydroxyl groups.
2,3,5-Trihydroxybenzaldehyde: Contains an aldehyde group instead of an amino group.
Uniqueness
2-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H11NO4 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C8H11NO4/c9-5(3-10)8-6(12)1-4(11)2-7(8)13/h1-2,5,10-13H,3,9H2 |
InChI Key |
JEHJPXYEDHRSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(CO)N)O)O |
Origin of Product |
United States |
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